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Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432 Get Quote

This guide provides a detailed interpretation of the infrared (IR) spectrum of 5-
oxohexanenitrile, a bifunctional molecule containing both a ketone and a nitrile group. By

comparing its spectrum with those of simpler, related molecules—2-hexanone and

hexanenitrile—we can clearly identify the characteristic absorption bands corresponding to

each functional group. This analysis is crucial for researchers in chemical synthesis and drug

development for confirming molecular structure and purity.

Core Spectral Interpretation
The structure of 5-oxohexanenitrile features three key components that are readily identifiable

in an IR spectrum:

Saturated Carbonyl Group (Ketone): The carbon-oxygen double bond (C=O) of the ketone.

Saturated Nitrile Group: The carbon-nitrogen triple bond (C≡N).

sp³ Hybridized C-H Bonds: The carbon-hydrogen single bonds of the aliphatic chain.

Each of these groups vibrates at a characteristic frequency when irradiated with infrared light,

resulting in distinct absorption bands. The most diagnostic of these are the strong C=O

stretching band and the sharp, intense C≡N stretching band, which appears in a relatively

uncluttered region of the spectrum.
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The following table summarizes the key infrared absorption frequencies for 5-oxohexanenitrile
and compares them with the corresponding peaks in 2-hexanone (representing the ketone

functionality) and hexanenitrile (representing the nitrile functionality). All data is presented in

wavenumbers (cm⁻¹).

Vibrational

Mode

Functional

Group

Expected

Range

(cm⁻¹)

5-

Oxohexanen

itrile

(Observed,

cm⁻¹)

2-Hexanone

(Comparativ

e, cm⁻¹)

Hexanenitril

e

(Comparativ

e, cm⁻¹)

C=O Stretch Ketone 1705 - 1725
~1720

(Strong)

~1717 - 1721

(Strong)[1]
N/A

C≡N Stretch Nitrile 2240 - 2260

~2250

(Medium,

Sharp)

N/A

~2250

(Medium,

Sharp)[2][3]

sp³ C-H

Stretch
Alkane Chain 2850 - 3000

~2940

(Medium)

~2870 - 2960

(Medium-

Strong)

~2870 - 2960

(Medium-

Strong)[2][3]

Note: Observed frequencies are based on data from the NIST Chemistry WebBook for neat or

CCl4 solution samples.[2][3][4][5] The exact peak position can vary slightly based on the

sample preparation method and instrument.

Visualization of Key Functional Group Absorptions
The logical relationship between the functional groups in 5-oxohexanenitrile and their

characteristic IR absorption regions is illustrated below.
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IR Absorption Mapping for 5-Oxohexanenitrile

5-Oxohexanenitrile Structure

Characteristic IR Absorption Regions (cm⁻¹)

CH₃-C(=O)-CH₂-CH₂-CH₂-C≡N

C=O Stretch
~1720 cm⁻¹ Ketone Group

C≡N Stretch
~2250 cm⁻¹

 Nitrile Group

sp³ C-H Stretch
2850-3000 cm⁻¹

 Alkane C-H Bonds

Click to download full resolution via product page

Caption: Functional groups of 5-oxohexanenitrile and their IR regions.

Experimental Protocol: Acquiring the IR Spectrum
The data cited in this guide can be obtained using a standard Fourier Transform Infrared (FTIR)

spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, which is

ideal for liquid samples.

Objective: To obtain a high-quality infrared spectrum of a liquid sample (e.g., 5-
oxohexanenitrile).

Materials:

FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

Sample: 5-Oxohexanenitrile (liquid)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Methodology:
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Background Spectrum: Ensure the ATR crystal surface is clean. Take a background

measurement by running a scan with nothing on the crystal. This scan measures the ambient

environment (air, CO₂, water vapor) and is automatically subtracted from the sample

spectrum.

Sample Application: Place a small drop (1-2 drops) of the liquid 5-oxohexanenitrile directly

onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

Sample Spectrum Acquisition: Initiate the sample scan. The instrument will pass an infrared

beam through the crystal; the beam will interact with the sample at the surface and be

reflected back to a detector.

Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The resulting interferogram is then subjected to a Fourier transform by the instrument's

software to generate the final infrared spectrum (Absorbance or Transmittance vs.

Wavenumber).

Cleaning: After the measurement is complete, carefully clean the sample from the ATR

crystal using a lint-free wipe dampened with an appropriate solvent like isopropanol.

Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and

comparing their wavenumbers to established correlation charts and reference spectra, as

presented in the data table above. The strong, characteristic C=O stretch for saturated

ketones should appear around 1715 cm⁻¹, while the nitrile C≡N stretch is expected near

2250 cm⁻¹.[6][7] The sp³ C-H stretches will be visible in the 2850-3000 cm⁻¹ region.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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